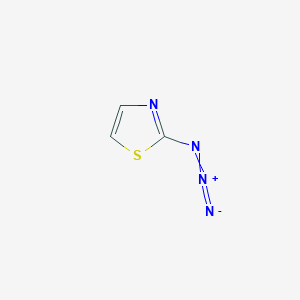

2-Azidothiazole

概要

説明

2-Azidothiazole is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound has garnered significant attention due to its unique chemical properties and potential applications in various scientific fields. The azide group attached to the thiazole ring imparts distinct reactivity, making it a valuable intermediate in organic synthesis and a candidate for various research applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azidothiazole typically involves the introduction of an azide group to a thiazole ring. One common method is the reaction of thiazole with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions. The reaction proceeds via nucleophilic substitution, where the azide ion replaces a leaving group on the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

化学反応の分析

Azide Functional Group Reactivity

The azide group (–N₃) is known for participation in:

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.

-

Thermal Decomposition : Formation of nitrenes, which can undergo insertion or rearrangement reactions.

-

Staudinger Reaction : Reaction with phosphines to generate iminophosphoranes.

For 2-azidothiazole, these pathways could lead to fused heterocycles or functionalized thiazoles, though experimental validation is absent in the provided sources.

Comparative Analysis with 2-Aminothiazoles

While this compound is structurally distinct, its reactivity may parallel 2-aminothiazoles in some contexts:

-

Nucleophilic Substitution : The azide group may act as a leaving group in SNAr reactions, though its stability under basic/acidic conditions requires investigation.

-

Cycloadditions : Analogous to 4-alkenyl-2-aminothiazoles ( ), this compound could participate in [4+2] or [3+2] cycloadditions with electron-deficient dienophiles (e.g., nitroalkenes, acrylates).

Potential Synthetic Routes

Hypothetical methods for derivatizing this compound, inferred from related systems:

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Thermal Decomposition | Heat (Δ) | Thiazole-fused nitrene intermediates |

| Click Chemistry | Cu(I), terminal alkyne | 1,2,3-Triazole-thiazole hybrids |

| Reduction | H₂/Pd or LiAlH₄ | 2-Aminothiazole |

Research Gaps and Recommendations

The absence of direct data on this compound highlights opportunities for future studies:

科学的研究の応用

Medicinal Chemistry and Drug Discovery

2-Azidothiazole derivatives are increasingly recognized for their therapeutic potential. The thiazole scaffold is known for its broad pharmacological spectrum, which includes:

- Anticancer Activity : Research indicates that 2-aminothiazole derivatives exhibit significant anticancer properties. For instance, compounds derived from this scaffold have shown potent inhibitory activity against various human cancer cell lines, such as breast, lung, and colon cancers. A study highlighted that specific substitutions on the thiazole ring can enhance antitumor activity, with certain derivatives achieving nanomolar potency against cancer cells .

- Antimicrobial Properties : The 2-aminothiazole series has demonstrated efficacy against Mycobacterium tuberculosis, showcasing sub-micromolar minimum inhibitory concentrations. These compounds have been designed to selectively target mycobacterial species while exhibiting rapid bactericidal effects . Furthermore, this compound derivatives have been evaluated for their antibacterial and antifungal activities, with promising results against a variety of pathogens .

- Neuroprotective Effects : Some derivatives have been explored for their potential in treating neurodegenerative diseases like Alzheimer's. Research indicates that these compounds can inhibit acetylcholinesterase and PARP-1, suggesting their role in neuroprotection and as potential treatments for cognitive disorders .

Case Studies and Research Findings

Several studies illustrate the applications of this compound in various domains:

Case Study 1: Anticancer Activity

A study synthesized multiple 2-aminothiazole derivatives and evaluated their antiproliferative effects on cancer cell lines A549 (lung), HeLa (cervical), and HT29 (colon). Among these compounds, several exhibited remarkable antiproliferative activity, with some showing IC50 values below 10 µM .

Case Study 2: Antimicrobial Activity

In another investigation, a series of 2-aminothiazole derivatives were tested against five bacterial strains and two fungal species. The results indicated significant growth inhibition across all tested pathogens, with some compounds achieving over 80% inhibition at low concentrations .

Case Study 3: Neuroprotective Applications

Research on a specific 2-aminothiazole derivative revealed its dual action in inhibiting acetylcholinesterase and PARP-1. This compound demonstrated significant neuroprotective effects in vitro, suggesting its potential utility in treating Alzheimer's disease .

Summary of Applications

The following table summarizes the key applications of this compound based on current research findings:

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer | Inhibitory effects on various cancer cell lines | Potent activity with nanomolar IC50 values |

| Antimicrobial | Efficacy against bacteria and fungi | Sub-micromolar MIC against Mycobacterium tuberculosis |

| Neuroprotection | Inhibition of acetylcholinesterase and PARP-1 | Potential therapeutic agent for Alzheimer's disease |

| Anti-inflammatory | Compounds exhibit anti-inflammatory properties | Effective in reducing inflammation markers |

作用機序

The mechanism of action of 2-Azidothiazole is primarily based on the reactivity of its azide group. In cycloaddition reactions, the azide group forms a highly reactive intermediate that can readily react with alkynes to form stable triazole rings. This reactivity is harnessed in various applications, including bioconjugation and material science. The molecular targets and pathways involved depend on the specific application and the nature of the reacting partners.

類似化合物との比較

2-Aminothiazole: Contains an amino group instead of an azide group, used in drug development.

2-Mercaptothiazole: Contains a thiol group, used in rubber vulcanization and as a corrosion inhibitor.

Benzothiazole: A fused ring system with a benzene ring, used in the synthesis of dyes and pharmaceuticals.

Uniqueness of 2-Azidothiazole: The presence of the azide group in this compound imparts unique reactivity, particularly in cycloaddition reactions, making it a valuable intermediate in organic synthesis and bioconjugation. Its ability to form stable triazole rings distinguishes it from other thiazole derivatives and expands its utility in various scientific fields.

生物活性

2-Azidothiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and various therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of an azide group (-N₃) at the 2-position of the thiazole ring. The thiazole ring itself is a five-membered heterocycle containing sulfur and nitrogen atoms, which contributes to the compound's diverse biological properties. The synthesis of this compound typically involves the reaction of thiazole derivatives with azide reagents under suitable conditions, often yielding a range of substituted analogs.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Research indicates that thiazole derivatives can inhibit tumor growth in various cancer cell lines. For example, compounds derived from the thiazole structure have shown promising results in reducing cell viability in human cancer cell lines such as A549 (lung adenocarcinoma) and HCA-7 (colonic adenocarcinoma) . In xenograft models, certain thiazole derivatives demonstrated significant tumor growth inhibition, suggesting that this compound could be further explored for its anticancer effects.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents on the thiazole ring. SAR studies indicate that modifications at specific positions can enhance or diminish biological potency. For instance:

- C-2 Position : Substituents at this position can significantly affect antimicrobial activity; lipophilic groups are often beneficial.

- C-4 Position : The presence of pyridine or other heterocycles at this position has been correlated with increased selectivity against mycobacterial species .

Case Studies

- Antimicrobial Activity Against M. tuberculosis :

-

Anticancer Evaluation :

- In a study focusing on the anticancer properties of thiazoles, compounds similar to this compound were tested in vitro against various cancer cell lines. The results showed significant reductions in cell viability, particularly in lung and colon cancer models, highlighting the potential for further development as anticancer agents .

Summary Table of Biological Activities

特性

IUPAC Name |

2-azido-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N4S/c4-7-6-3-5-1-2-8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWLDMPZIUKHAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90479701 | |

| Record name | 2-Azidothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58822-97-2 | |

| Record name | 2-Azidothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-azido-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary synthetic application of 2-Azido-1,3-thiazole?

A1: 2-Azido-1,3-thiazole serves as a versatile precursor for synthesizing 1,2,3-triazole derivatives. This is achieved through its reaction with activated methylene compounds under basic conditions. [, ] This reaction proceeds through a 1,3-dipolar cycloaddition, a valuable tool in organic synthesis. []

Q2: How does the nature of substituents on the thiazole ring affect the synthesis of 2-Azido-1,3-thiazole?

A2: The synthesis of 2-Azido-1,3-thiazole derivatives from 2-aminothiazoles involves a diazotization reaction. The specific reaction conditions for diazotization need to be tailored to the nature of the substituent present on the thiazole ring. [] This highlights the importance of considering substituent effects in synthetic planning.

Q3: What is the photochemical behavior of 2-Azido-1,3-thiazole?

A3: Upon exposure to light (irradiation), 2-Azido-1,3-thiazole generates a reactive nitrene intermediate. [] This reactive intermediate can undergo various transformations, including ring-opening polymerization. Interestingly, in the presence of enol ethers, the nitrene intermediate preferentially participates in aziridination reactions. [] This selectivity for aziridination in the presence of enol ethers offers a potential synthetic route to aziridine derivatives.

Q4: Are there computational studies on the 2-Azido-1,3-thiazole system?

A4: Yes, molecular orbital calculations have been employed to investigate the equilibrium between the azido and tetrazole tautomers in the 2-azidothiazole system. [] This highlights the use of computational methods to understand the fundamental properties and behavior of this compound.

Q5: How does the structure of 2-Azido-1,3-thiazole influence its reactivity?

A5: The azido group (-N3) in 2-Azido-1,3-thiazole is a key determinant of its reactivity. This group can participate in 1,3-dipolar cycloadditions, leading to the formation of triazole rings. [] Additionally, the azido group can readily form a reactive nitrene intermediate upon photolysis, enabling further reactions like aziridination. [] The presence of the thiazole ring further modulates the reactivity due to its electronic properties and potential for substitution.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。